![molecular formula C18H17Cl2N3O4S B2959564 6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864857-83-0](/img/structure/B2959564.png)
6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
The compound appears to contain several functional groups, including an acetyl group, a dichlorophenoxy group, an acetamido group, and a tetrahydrothieno pyridine group. These groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. These properties are typically determined experimentally .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, indicating a potential application of similar compounds in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of compounds with similar structural motifs have been reported, providing a foundation for understanding the chemical behavior and potential applications of the compound . For instance, Faghihi and Mozaffari (2008) synthesized new polyamides based on a pyridine derivative, offering insights into the synthesis process and potential applications in materials science (Faghihi & Mozaffari, 2008).
Enzyme Inhibitory Activity
Research on related compounds has also shown enzyme inhibitory activity, suggesting potential therapeutic applications. Stellenboom and Baykan (2019) synthesized pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups and evaluated them as carbonic anhydrase and cholinesterase inhibitors, showcasing the potential for similar compounds to be developed as enzyme inhibitors (Stellenboom & Baykan, 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-acetyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S/c1-9(24)23-5-4-11-14(7-23)28-18(16(11)17(21)26)22-15(25)8-27-13-3-2-10(19)6-12(13)20/h2-3,6H,4-5,7-8H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJYFRZSVUTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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